molecular formula C11H10N4OS B5740798 1,2-Dihydropyrazol-3-one, 4-(1H-benzoimidazol-2-ylsulfanyl)-5-methyl-

1,2-Dihydropyrazol-3-one, 4-(1H-benzoimidazol-2-ylsulfanyl)-5-methyl-

Cat. No.: B5740798
M. Wt: 246.29 g/mol
InChI Key: FAXFJUIDOCYHTC-UHFFFAOYSA-N
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Description

1,2-Dihydropyrazol-3-one, 4-(1H-benzoimidazol-2-ylsulfanyl)-5-methyl- is a heterocyclic compound that features both pyrazolone and benzimidazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydropyrazol-3-one, 4-(1H-benzoimidazol-2-ylsulfanyl)-5-methyl- typically involves the following steps:

    Formation of the Pyrazolone Ring: This can be achieved by the reaction of an appropriate hydrazine derivative with a β-keto ester under acidic or basic conditions.

    Introduction of the Benzimidazole Moiety: The benzimidazole ring can be introduced through a nucleophilic substitution reaction, where the benzimidazole thiol reacts with a suitable electrophile on the pyrazolone ring.

    Methylation: The final step involves the methylation of the pyrazolone ring, which can be carried out using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydropyrazol-3-one, 4-(1H-benzoimidazol-2-ylsulfanyl)-5-methyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups onto the pyrazolone or benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions (e.g., basic or acidic media).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

1,2-Dihydropyrazol-3-one, 4-(1H-benzoimidazol-2-ylsulfanyl)-5-methyl- has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihydropyrazol-3-one, 4-(1H-benzoimidazol-2-ylsulfanyl)-: Lacks the methyl group, which can affect its biological activity and chemical reactivity.

    1,2-Dihydropyrazol-3-one, 4-(1H-benzoimidazol-2-ylsulfanyl)-5-ethyl-: Has an ethyl group instead of a methyl group, which can influence its pharmacokinetic properties.

Uniqueness

1,2-Dihydropyrazol-3-one, 4-(1H-benzoimidazol-2-ylsulfanyl)-5-methyl- is unique due to the presence of both the pyrazolone and benzimidazole rings, which confer distinct chemical and biological properties. The methyl group can also enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy.

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylsulfanyl)-5-methyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c1-6-9(10(16)15-14-6)17-11-12-7-4-2-3-5-8(7)13-11/h2-5H,1H3,(H,12,13)(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXFJUIDOCYHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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